molecular formula C15H15NO2 B4613181 N-(2-hydroxyethyl)-2-biphenylcarboxamide

N-(2-hydroxyethyl)-2-biphenylcarboxamide

Cat. No.: B4613181
M. Wt: 241.28 g/mol
InChI Key: ITKNKUTZKHIHNY-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl core substituted with a hydroxyethyl carboxamide group. The hydroxyethyl group likely enhances solubility in polar solvents, while the biphenyl moiety may contribute to aromatic interactions in biological systems .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-11-10-16-15(18)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKNKUTZKHIHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

VM-7 (2-(N-(2-Ethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)

Structural Differences :

  • VM-7 features a nitrate ester group and a 4'-methyl biphenyl system, unlike the hydroxyethyl-substituted biphenyl in the target compound.
  • Additional ethyl and methyl substituents in VM-7 may increase lipophilicity compared to the hydroxyethyl group.

Physicochemical Properties :

  • Molecular formula: C24H22N2O5 (MW: 418.15 g/mol).
  • Melting point: 128–130 °C.
  • Yield: 65.24%.
  • IR peaks: 1700 cm<sup>-1</sup> (C=O stretch), 3110–3249 cm<sup>-1</sup> (N–H/O–H stretches) .

N-(2-Hydroxyethyl)-2-(2-nitroanilino)benzamide Derivatives (13b, 14b)

Structural Differences :

  • These compounds incorporate a nitroanilino group and a dihydroxybenzamide scaffold, differing from the biphenyl core in the target compound.

Diclofenac Salts with N-(2-Hydroxyethyl) Amines

Pharmacological Context :

  • Salts of Diclofenac (a NSAID) with N-(2-hydroxyethyl)-piperidine/morpholine/piperazine demonstrate enhanced solubility and anti-inflammatory efficacy.
  • Example: N-(2-Hydroxyethyl)-piperazine Diclofenac salt (C21H24Cl2N2O3) showed improved bioavailability in preclinical models .

Comparison :

  • The hydroxyethyl group in both this salt and the target compound may improve water solubility, but the biphenyl carboxamide lacks the carboxylic acid moiety critical for Diclofenac’s COX inhibition.

N-(2-Hydroxyethyl)-2-Naphthalenecarboxamide (CAS 92-80-8)

Structural Similarities :

  • Shares the hydroxyethyl carboxamide group but replaces the biphenyl with a naphthalene ring.

Physicochemical Properties :

  • Synonyms include 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthoamide.
  • Molecular formula: C13H13NO3 (MW: 243.25 g/mol).
  • The naphthalene system may enhance UV absorbance and π-stacking interactions compared to biphenyl .

Key Research Findings and Gaps

  • Synthetic Accessibility : The hydroxyethyl group is synthetically versatile, as seen in VM-7 (65% yield) and Diclofenac salts , but yields for biphenylcarboxamides remain unreported.
  • Solubility vs. Bioactivity : The hydroxyethyl group improves solubility but may reduce membrane permeability compared to lipophilic analogs like VM-5.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-2-biphenylcarboxamide
Reactant of Route 2
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N-(2-hydroxyethyl)-2-biphenylcarboxamide

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